

avocadene avocadyne difference terminal alkene alkyne

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Compound Focus: Avocadene

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Avocadene vs. Avocadyne: A Technical Overview

Avocadene and avocadyne are 17-carbon acetogenins found in avocados (*Persea americana*). These bioactive lipids are present in both the edible pulp and the seed, with higher concentrations typically found in the seed [1]. Their structures are closely related but confer distinct biological activities.

The table below summarizes their core characteristics:

Characteristic	Avocadene	Avocadyne
IUPAC Name	Information missing from search results	Information missing from search results
Core Structure	17-carbon chain; primary alcohol; hydroxyl groups at C-2 and C-4 [1]	17-carbon chain; primary alcohol; hydroxyl groups at C-2 and C-4 [1]
Terminal Unsaturation	Terminal double bond (alkene) [1]	Terminal triple bond (alkyne) [1]
Stereochemistry	(2R, 4R) configuration [1]	(2R, 4R) configuration [1]

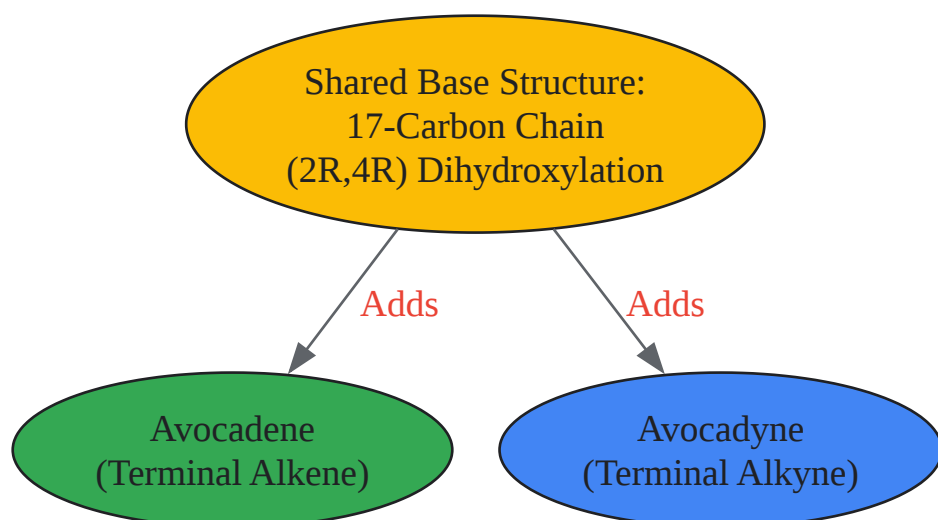
Characteristic	Avocadene	Avocadyne
Mean Concentration in Pulp	0.22 ± 0.04 mg/g avocado [1]	0.18 ± 0.04 mg/g avocado [1]
Mean Concentration in Seed	0.43 ± 0.04 mg/g avocado [1]	0.41 ± 0.02 mg/g avocado [1]
Noted Bioactivities	Strong inhibition of gram-positive microbes [1]	Suppression of mitochondrial fatty acid oxidation (FAO); anti-leukemic activity (against AML); anti-viral properties [1]
Primary Molecular Target	Information missing from search results	Very Long Chain Acyl-CoA Dehydrogenase (VLCAD) [1]

Structural Elucidation and Key Moieties

The biological specificity of these compounds is driven by their precise chemical structure.

- **Critical Structural Features for Avocadyne's Activity:** The **terminal triple bond**, the **odd number of carbons (C17)**, and the **(2R,4R) stereochemistry** of the hydroxyl groups have been identified as critical for avocadyne's ability to suppress mitochondrial fatty acid oxidation and its subsequent anti-leukemic effects [1]. Esterification of the primary alcohol leads to a complete loss of activity [1].
- **Structural Consequences of Alkene vs. Alkyne:** The terminal unsaturation is a key differentiator. A **terminal alkyne** (C≡C) in avocadyne, compared to a **terminal alkene** (C=C) in **avocadene**, results in a distinct electron density, bond strength, and molecular geometry. This directly influences how the molecule interacts with biological targets like VLCAD [1] [2] [3].
- **Stereochemistry:** The (2R,4R) configuration of the hydroxyl groups is essential for the specific three-dimensional shape and bioactivity. The synthetic approach enabling access to all four stereoisomers of avocadyne was crucial for confirming this structure-activity relationship [1].

The following diagram illustrates the core structural relationship between these two acetogenins.



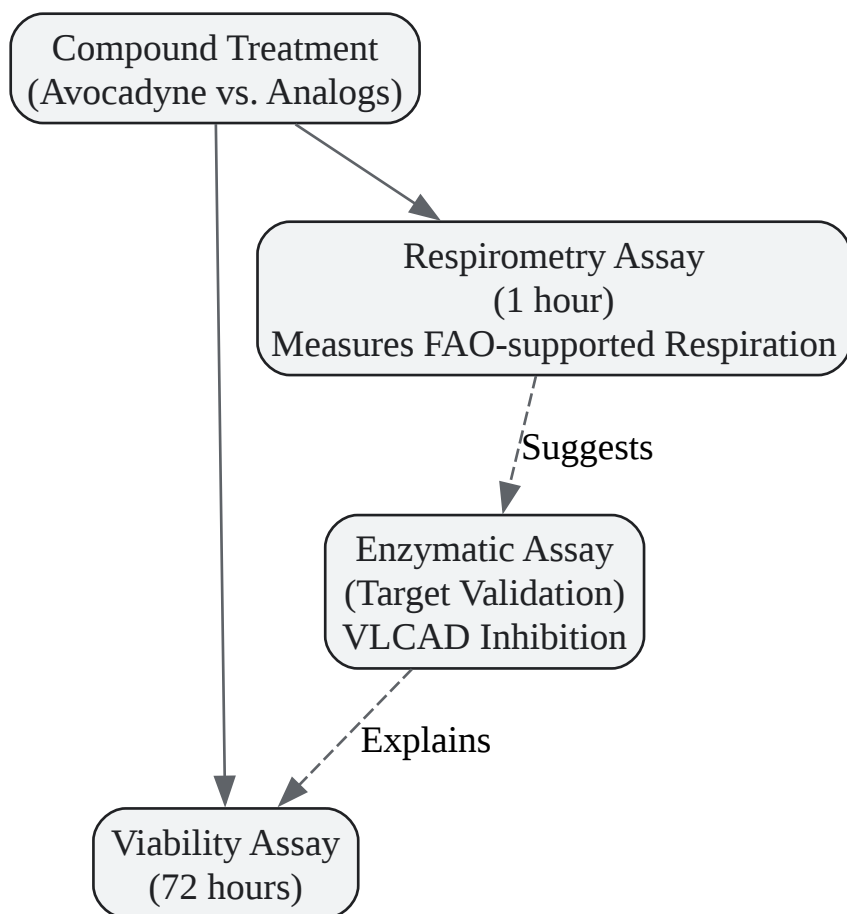
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*Structural derivation of **avocadene** and avocadyne from a common base.*

Mechanism of Action and Experimental Evidence

Avocadyne has been shown to selectively induce cell death in Acute Myeloid Leukemia (AML) cells by targeting a specific metabolic vulnerability.

- **Mechanism Overview:** AML cells exhibit an abnormal reliance on mitochondrial Fatty Acid Oxidation (FAO) for energy. Avocadyne suppresses FAO by inhibiting the enzyme **Very Long Chain Acyl-CoA Dehydrogenase (VLCAD)**, which is a key enzyme in the mitochondrial β -oxidation spiral. This leads to a collapse in cellular energy metabolism, triggering AML cell death, while sparing normal blood cells [1].
- **Key Experimental Workflow:** The cited study [1] used a combination of assays to establish this mechanism, as summarized below.



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General workflow for evaluating avocadyne's anti-AML activity and mechanism.

- **Supporting Quantitative Evidence:**

- **Cytotoxicity:** The IC_{50} of avocadyne against TEX leukemia cells was $2.33 \pm 0.10 \mu M$, significantly more potent than its saturated or even-numbered carbon chain analogs [1].
- **FAO Suppression:** Avocadyne was the most potent inhibitor of basal and maximal mitochondrial respiration in leukemia cell lines compared to all other tested lipid analogs, directly linking its unique structure to its functional potency [1].

Research Protocols and Methodologies

While the search results do not provide full step-by-step protocols, they indicate key methodological elements used in the primary research.

- **Compound Sourcing and Purification: Avocadene** and avocadyne can be extracted from avocado pulp and seed. Most are found in esterified form, and **alkaline saponification** of the avocado material prior to extraction increases the recovery of both compounds [1].
- **In Vitro Cytotoxicity Assessment (e.g., MTS/MTT Assay):**
 - **Cell Lines:** Human AML cell lines (e.g., TEX, AML2) are used, with normal blood cells as a control for selectivity.
 - **Procedure:** Cells are treated with a concentration range of the compound (e.g., 0-100 μM) for a set period (e.g., 72 hours). Cell viability is then quantified colorimetrically.
 - **Analysis:** Dose-response curves are plotted, and IC_{50} values are calculated [1].
- **Mitochondrial Respiration Assay (Seahorse XF Analyzer):**
 - **Principle:** Measures oxygen consumption rate (OCR) in real-time.
 - **Procedure:** Cells are treated with the compound (e.g., 10 μM for 1 hour). Basal respiration and maximal respiration (induced by an uncoupler like FCCP) are measured. A key readout is the inhibition of FAO-supported respiration [1].

Knowledge Gaps and Future Research

Based on the available information, several areas require further investigation:

- The precise **molecular target and mechanism of action for avocadene's** antimicrobial effects remains unclear.
- Detailed **pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles** for both compounds are not provided in the search results.
- The **in vivo efficacy and optimal dosing regimens** in animal models of leukemia or other diseases need further validation.
- The search results do not contain complete data on **signaling pathways** beyond the metabolic VLCAD inhibition, so pathways involving apoptosis or immune modulation are areas for future study.

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References

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